5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHHFXWZOZTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. It is synthesized and evaluated as a DNA-binding agent. The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes.
Mode of Action
The compound interacts with its target, DNA, via the minor groove binding. This interaction is critical for understanding the mechanism of action and designing specific DNA binders. The compound’s interaction with DNA can lead to changes in the DNA structure, affecting the transcription, replication, and translation of genes.
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in gene transcription, replication, and translation. These pathways are crucial for cell growth and division. By interacting with DNA, the compound can potentially disrupt these pathways, leading to changes in cell behavior.
Biochemical Analysis
Cellular Effects
The effects of 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione on cells are complex and multifaceted. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (commonly referred to as BBPDT) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological effects based on available literature.
- Molecular Formula : CHNO
- Molecular Weight : 350.374 g/mol
- CAS Number : 321657-70-9
- Purity : Typically around 95% .
BBPDT primarily targets DNA through minor groove binding. This interaction can significantly influence gene transcription, replication, and translation processes within cells. The compound's binding to DNA is believed to induce conformational changes that affect cellular behavior, potentially leading to alterations in cell growth and division.
Antimicrobial Activity
BBPDT has shown promising results in inhibiting the growth of various bacterial strains. Its structure allows it to disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with IC values as low as 0.78 μM for inhibition and 4.7 μM for dispersing pre-formed biofilms. This suggests that BBPDT could be a valuable tool in combating antibiotic-resistant bacterial infections .
Cellular Effects
The compound exhibits multifaceted effects on cellular functions:
- Gene Expression : BBPDT influences gene expression patterns by altering transcription factor activity.
- Cell Signaling Pathways : It impacts various signaling pathways that regulate cell metabolism and proliferation.
- Cell Viability : Studies indicate that BBPDT can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that BBPDT significantly reduces biofilm formation in MRSA strains. The compound was tested against multiple strains, showing varying degrees of effectiveness but consistently inhibiting growth at lower concentrations .
- Anticancer Potential : Preliminary research indicates that BBPDT may inhibit the proliferation of specific cancer cell lines through apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the precise mechanisms involved in these effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.374 g/mol |
| CAS Number | 321657-70-9 |
| Antibacterial IC | 0.78 μM (inhibition), 4.7 μM (dispersion) |
| Purity | ~95% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione exhibit promising anticancer properties. For instance, a derivative demonstrated significant cytotoxic effects against various cancer cell lines. This was attributed to its ability to induce apoptosis through the modulation of cell signaling pathways.
Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains. A study reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions such as nucleophilic substitutions and condensation reactions.
Material Science
Fluorescent Materials
Research has explored the use of this compound in developing fluorescent materials for applications in organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the pyrimidine structure enhance the photophysical characteristics necessary for efficient light emission.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of several derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5.2 | MCF-7 (breast) |
| Derivative B | 3.8 | A549 (lung) |
| Derivative C | 4.5 | HeLa (cervical) |
Case Study 2: Antimicrobial Efficacy
In a study published in Antibiotics, researchers evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Chemical Reactions Analysis
Acid-Catalyzed Transformations
Heating 5-(4-benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione in trifluoroacetic acid (TFA) induces cyclization and rearrangement. For example:
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Reaction with hydrazones : Forms 5,7-dimethylpyrazolopyrimidine-4,6-diones via a trifluoroacyl intermediate (Scheme 1) .
-
Hydrolysis : Cleavage of the hydrazino group yields 5-benzylidene derivatives under acidic conditions (e.g., HCl in ethanol) .
Table 1: Acid-mediated reaction yields
| Product | Conditions | Yield (%) |
|---|---|---|
| Pyrazolopyrimidine-4,6-dione derivative | TFA, 25–30 min, 80°C | 54–70 |
| 5-Benzylidene derivatives | HCl/ethanol, 25–30 min | 25–60 |
Electrophilic Aromatic Substitution
The electron-rich 4-benzyloxybenzylidene group undergoes regioselective electrophilic substitution. Derivatives with halogens, nitro, and methoxy groups have been synthesized :
Table 2: Substituted derivatives and spectral data
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating to transition metals via carbonyl oxygen and imine nitrogen atoms:
-
Cobalt(II) complexes : Forms [CoL]NO, where L = this compound. These complexes exhibit urease inhibition activity .
-
Copper(II) complexes : Stabilized through π-π stacking and hydrogen bonding, showing potential DNA-binding properties .
Mechanistic Insights
-
Knoevenagel condensation : The benzylidene moiety forms via base-catalyzed condensation between 1,3-dimethylbarbituric acid and 4-benzyloxybenzaldehyde. Water acts as a Brønsted base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde .
-
Electron effects : The pyrimidine-trione core’s electron-withdrawing nature enhances the electrophilicity of the benzylidene carbon, promoting nucleophilic additions.
Biological Activity Correlations
Derivatives of this compound demonstrate structure-dependent bioactivity:
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogues
Spectroscopic and Physicochemical Properties
- IR Spectroscopy:
All compounds exhibit strong C=O stretches at 1745–1769 cm⁻¹ (amide/ketone) and aromatic C=C stretches at 1581–1618 cm⁻¹. Brominated derivatives display distinct C–Br absorption at ~717 cm⁻¹ . - NMR Spectroscopy:
The benzylidene proton (CH=) resonates at δ 8.24–8.63 ppm in DMSO-d₆, with deshielding observed in electron-withdrawing substituents (e.g., δ 8.63 for 4-bromo vs. δ 8.24 for 4-chloro) . - Melting Points: Polar substituents (e.g., OH, OCH₃) increase melting points (>300°C) due to hydrogen bonding, while nonpolar groups (e.g., benzyloxy) result in lower melting ranges (~250–280°C) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via condensation reactions involving benzyloxy-benzaldehyde derivatives and 1,3-dimethylbarbituric acid. Key steps include:
- Catalysis : Use of acidic catalysts (e.g., p-toluenesulfonic acid) to facilitate Knoevenagel condensation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with ≥95% purity .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | p-TsOH (5 mol%) | 78–82 | 97.5 |
| Solvent | DMF, 90°C | 85 | 98.2 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify benzylidene proton resonance (δ 7.2–7.8 ppm) and pyrimidine trione carbonyl peaks (δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and C=C aromatic bonds (1450–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the theoretical m/z (e.g., 377.3 for C₂₀H₁₆N₂O₅) .
Q. What are the key solubility and stability parameters for this compound under experimental storage conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C).
- Stability : Store at –20°C in inert atmosphere (N₂) to prevent oxidation of the benzylidene moiety .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Analyze binding poses for hydrogen bonding with pyrimidine trione groups .
Q. What strategies resolve contradictory data in pharmacological studies, such as variable IC₅₀ values across cell lines?
- Methodological Answer :
- Experimental Replication : Standardize cell culture conditions (passage number, serum concentration) to minimize variability .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to validate significance of dose-response curves .
Q. How can the compound’s heterocyclic system be modified to enhance its bioactivity or reduce cytotoxicity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzylidene para-position to modulate redox potential .
- Ring Functionalization : Replace the 1,3-dimethyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder metabolic degradation .
Q. What advanced separation techniques (HPLC-MS, chiral chromatography) isolate stereoisomers or degradation products?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve E/Z isomers .
- LC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?
- Methodological Answer :
- Parameter Screening : Systematically vary catalyst loading, solvent polarity, and reaction time using Design of Experiments (DoE) .
- Byproduct Analysis : Use LC-MS to identify side reactions (e.g., dimerization) that reduce yield .
Key Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
